molecular formula C8H12N6O B2898968 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one CAS No. 539804-65-4

8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one

Cat. No.: B2898968
CAS No.: 539804-65-4
M. Wt: 208.225
InChI Key: REDVXRPRMMFDED-UHFFFAOYSA-N
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Description

8-Amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a chemical compound with the molecular formula C8H12N6O It belongs to the class of triazolotriazines, which are characterized by their fused triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolotriazine core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is used as a building block for the synthesis of more complex molecules. Its triazolotriazine core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceuticals or as an active ingredient in drug formulations.

Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 6-Tert-butyl-8-[(E)-(2,4-dimethoxyphenyl)methylidene]amino[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

  • 6-Tert-butyl-8-[(E)-(1-hydroxy-2-naphthyl)methylidene]amino[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

  • 6-Tert-butyl-8-[(E)-(3,4-dimethoxyphenyl)methylidene]amino[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Uniqueness: 8-Amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is unique due to its specific structural features, such as the presence of the amino group and the tert-butyl group. These features can influence its reactivity and biological activity, making it distinct from other triazolotriazines.

Properties

IUPAC Name

8-amino-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O/c1-8(2,3)5-6(15)14(9)7-11-10-4-13(7)12-5/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVXRPRMMFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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